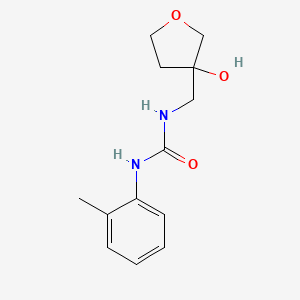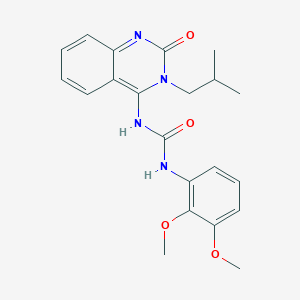
(E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Quinazolinone Derivatives : Quinazolinone compounds, which include (E)-1-(2,3-dimethoxyphenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, are synthesized through various chemical reactions. These compounds are known for a wide variety of biological activities and are investigated as potent antagonists of platelet-activating factor and alpha-1-adrenergic receptor antagonists (Ivanov, 2006).
Multicomponent Synthesis : This chemical has been synthesized in multi-component interactions, demonstrating the versatility and chemical reactivity of the compound. Such processes are significant in the creation of new chemical entities (Tonkikh, Strakovs, & Petrova, 2004).
Synthesis of Pyrido Quinazolones : The compound is also involved in the synthesis of pyrido quinazolones, indicating its role in creating diverse chemical structures with potential pharmacological activities (Singh & Pandey, 2006).
Biological Interactions and Activities
DNA Binding : Some derivatives of quinazolines, which may include the mentioned compound, have been studied for their interaction with DNA. This research is crucial in understanding how these compounds can be used in therapeutic settings, particularly in targeting genetic components of diseases (Garofalo et al., 2010).
Antibacterial and Antifungal Activity : Derivatives of this compound have been screened for antibacterial and antifungal activities, indicating their potential use in treating infections and as a basis for developing new antimicrobial agents (Singh & Pandey, 2006).
Antioxidant and Anticholinesterase Activities : Certain derivatives, including similar quinazoline structures, have shown inhibitory activity against cholinesterases and possess antioxidant properties. This is significant in the context of neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).
Anion Complexation : Macrocyclic bis(ureas) based on diphenylurea, which is structurally related to the query compound, have been synthesized and studied for their ability to form complexes with anions. This research highlights the potential application in creating novel materials for chemical sensing and separation processes (Kretschmer, Dittmann, & Beck, 2014).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-13(2)12-25-19(14-8-5-6-9-15(14)23-21(25)27)24-20(26)22-16-10-7-11-17(28-3)18(16)29-4/h5-11,13H,12H2,1-4H3,(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBRAQJVLNLSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
![N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2417361.png)
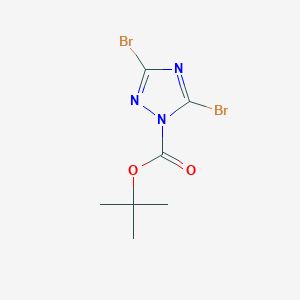
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)
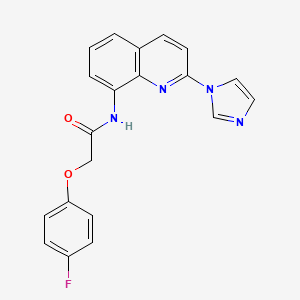
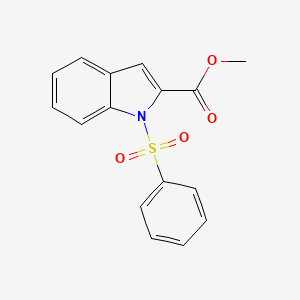

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)
![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)
![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)
